molecular formula C16H19N5O2 B3001083 methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1005705-75-8

methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B3001083
CAS No.: 1005705-75-8
M. Wt: 313.361
InChI Key: NTSUDUNQWUVFQY-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate hydrazine derivatives with 1,3-diketones, followed by esterification reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections detail its biological activity based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2

This compound consists of multiple methyl groups and a carboxylate moiety that may influence its lipophilicity and biological interactions.

Antiparasitic Activity

Recent studies have highlighted the potential trypanocidal activity of pyrazolo[3,4-b]pyridine derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, derivatives with similar structures have shown varying degrees of effectiveness against both trypomastigote and amastigote forms of the parasite. A notable derivative demonstrated an IC50 value of 10.47 μM against intracellular amastigotes, suggesting that structural modifications significantly affect biological activity .

Table 1: Antiparasitic Activity of Related Compounds

CompoundFormIC50 (μM)
4aAmastigote10.47
4bAmastigoteActive
4cAmastigoteInactive

Anticancer Activity

The pyrazolo[3,4-b]pyridine scaffold has been explored for its anticancer properties. In vitro studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
11dMDA-MB-2310.88
11iMCF-7Effective
C03VariousLow Activity

Structure-Activity Relationship (SAR)

SAR studies have been instrumental in elucidating the relationship between chemical structure and biological activity. Modifications to the pyrazolo[3,4-b]pyridine core can significantly enhance or diminish activity. For example, the introduction of bulky substituents at specific positions has been correlated with increased agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα), which is crucial for lipid metabolism .

Molecular Docking Studies

Molecular docking studies have further elucidated the binding affinities of these compounds to various biological targets. For instance, docking simulations suggest strong interactions with enzymes involved in cancer progression and metabolic pathways. These findings support the potential for developing targeted therapies based on this scaffold .

Case Studies

A recent case study involving a derivative of the pyrazolo[3,4-b]pyridine framework demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis. The compound showed promising results in both in vitro assays and molecular docking simulations with pantothenate synthetase .

Properties

IUPAC Name

methyl 1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-8-13(10(3)20(4)18-8)12-7-11(16(22)23-6)14-9(2)19-21(5)15(14)17-12/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSUDUNQWUVFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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